n,n'-Bis(4-nitrophenyl)cystinamide
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Description
N,N’-Bis(4-nitrophenyl)cystinamide is a chemical compound with the molecular formula C18H20N6O6S2 . It has an average mass of 480.518 Da and a mono-isotopic mass of 480.088562 Da . It has been used in the design and synthesis of a novel monomer, N,N’-bis(acryloyl) cystinamide (NBACA), with L-cystine as raw material .
Synthesis Analysis
The synthesis of N,N’-bis(acryloyl) cystinamide (NBACA) involves using N,N’-Bis(4-nitrophenyl)cystinamide as the monomer and crosslinker . The synthesis process involves distillation-precipitation polymerization in ethanol . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis
The molecular structure of N,N’-Bis(4-nitrophenyl)cystinamide is defined by its molecular formula, C18H20N6O6S2 . More detailed structural analysis would require additional data such as spectroscopic or crystallographic information, which is not available in the current search results.Chemical Reactions Analysis
N,N’-Bis(4-nitrophenyl)cystinamide is involved in the formation of a reduction-sensitive nanohydrogel . The nanohydrogel is prepared using N,N’-Bis(4-nitrophenyl)cystinamide both as the monomer and crosslinker . The nanohydrogel exhibits good reduction-sensitive drug-release behavior . The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials .Physical And Chemical Properties Analysis
The physical and chemical properties of N,N’-Bis(4-nitrophenyl)cystinamide are defined by its molecular structure . It has an average mass of 480.518 Da and a mono-isotopic mass of 480.088562 Da . More detailed physical and chemical property analysis would require additional data such as solubility, melting point, boiling point, etc., which is not available in the current search results.Future Directions
The use of N,N’-Bis(4-nitrophenyl)cystinamide in the synthesis of reduction-sensitive nanohydrogels presents interesting future directions . These nanohydrogels have potential applications in drug delivery, particularly for hydrophobic drugs . Future research could explore the optimization of these nanohydrogels, their drug-loading capacity, and their potential applications in targeted cancer therapy .
properties
IUPAC Name |
2-amino-3-[[2-amino-3-(4-nitroanilino)-3-oxopropyl]disulfanyl]-N-(4-nitrophenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O6S2/c19-15(17(25)21-11-1-5-13(6-2-11)23(27)28)9-31-32-10-16(20)18(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-16H,9-10,19-20H2,(H,21,25)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNQCHDHUMEZRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955742 |
Source
|
Record name | N,N'-Bis(4-nitrophenyl)cystinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n,n'-Bis(4-nitrophenyl)cystinamide | |
CAS RN |
34199-07-0 |
Source
|
Record name | Cystine-bis-4-nitroanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034199070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Bis(4-nitrophenyl)cystinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-(R*,R*)]-3,3'-dithiobis[2-amino-N-(4-nitrophenyl)propionamide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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